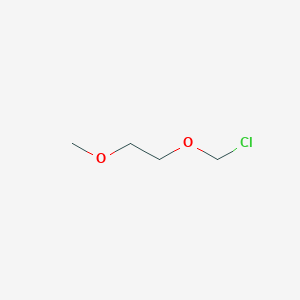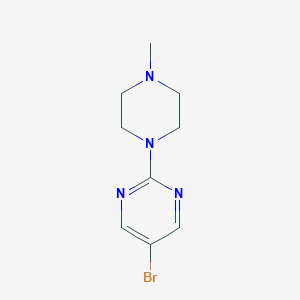
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
概要
説明
The compound 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes and have significant pharmaceutical applications. The presence of a bromine atom and a 4-methylpiperazin-1-yl group in the compound suggests potential reactivity and biological activity, although the specific papers provided do not directly discuss this exact compound.
Synthesis Analysis
The synthesis of brominated pyrimidine derivatives can be achieved through various methods. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position can be prepared by C5-alkylation or cyclization, followed by alkylation with phosphonate groups and subsequent treatment with bromotrimethylsilane and hydrolysis to yield brominated pyrimidines . Another approach involves the use of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a precursor, which is converted into an azido derivative and then undergoes a cycloaddition reaction to form triazolylmethyl-pyrimidine biheterocycles . These methods demonstrate the versatility in synthesizing brominated pyrimidine derivatives, which could be adapted for the synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine.
Molecular Structure Analysis
The molecular structure of brominated pyrimidines can be characterized using various spectroscopic techniques. For example, 5-bromo-2-hydroxy pyrimidine has been studied using FT-IR, FT-RAMAN, NMR, and UV-Vis spectroscopy, with computational analysis and molecular docking studies to predict binding orientations and affinities . The crystal structure of related compounds, such as 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, has been determined by X-ray diffraction, revealing a planar conformation except for the fluorine atoms . These techniques could be applied to determine the molecular structure of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine.
Chemical Reactions Analysis
Brominated pyrimidines can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For example, the bromine atom can be substituted with other groups, such as azides or alkynes, to form new derivatives . Additionally, brominated pyrimidines can be used as intermediates in the synthesis of other compounds, such as the cross-coupling of a 5-bromo compound with AlMe3 to yield a 5-methyl derivative . These reactions highlight the potential chemical transformations that 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyrimidines can be influenced by their substituents. For instance, the introduction of a bromine atom can affect the electronic properties, as seen in the band gap energy calculations for 5-bromo-2-hydroxy pyrimidine . The presence of a 4-methylpiperazin-1-yl group in 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine would likely impact its solubility, boiling point, and stability. Additionally, the compound's reactivity could be studied through NBO analysis and fukui function calculations to understand its internal electronic interactions .
科学的研究の応用
Synthesis of Biheterocycles : 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a compound related to 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, has been used as a precursor for synthesizing a new series of biheterocycles. These compounds are derived from a stepwise synthesis involving nucleophilic substitution and azide–alkyne cycloaddition reactions (Aquino et al., 2017).
Potential Inhibitors of 15-Lipoxygenase : Derivatives of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, a key enzyme in inflammatory processes. Certain compounds demonstrated significant inhibitory activity (Asghari et al., 2016).
Antiviral Activity : Research into 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which include derivatives of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, has shown that these compounds have marked inhibitory activity against retrovirus replication in cell culture (Hocková et al., 2003).
Synthesis of Novel Sulfanyl Pyrimidin-4(3H)-one Derivatives : Research has focused on the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which exhibit a wide spectrum of biological activities including antimicrobial and anticancer properties (Bassyouni & Fathalla, 2013).
Cyclic AMP Phosphodiesterase Inhibitors : Studies have synthesized and screened a number of pyrimidine derivatives as in vitro cyclic AMP phosphodiesterase inhibitors, demonstrating their potential therapeutic applications (Novinson et al., 1975).
Anticancer and Anti-5-lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives, which include modifications of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, have been developed and showed promising results as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Synthesis of Novel Pyrimidines for Radiotherapy : Research on halogen-substituted pyrimidines, including 5-bromocytosine, has explored their use as radiotherapeutic agents in cancer treatment, showing the formation of highly reactive radicals following electron interactions (Kumar & Sevilla, 2017).
Safety And Hazards
特性
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYPBGVWKANVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399630 | |
| Record name | 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
CAS RN |
141302-36-5 | |
| Record name | 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

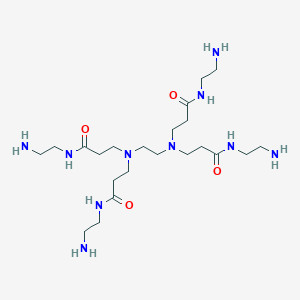
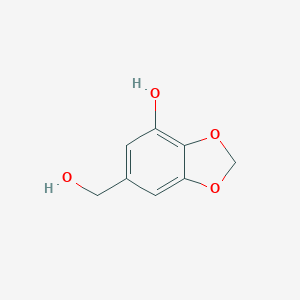
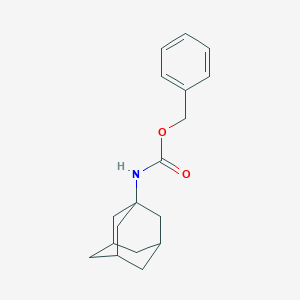
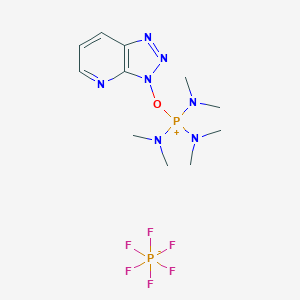
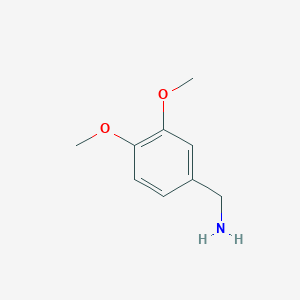
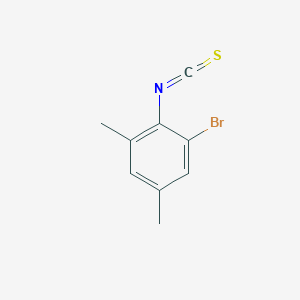
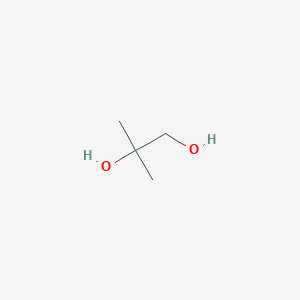
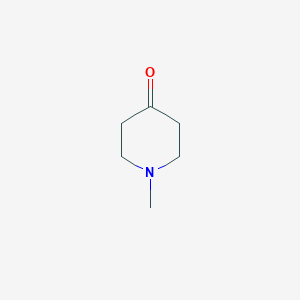
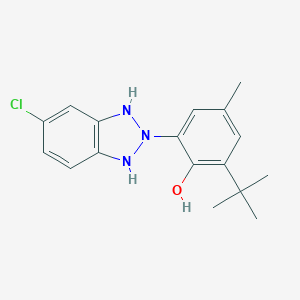
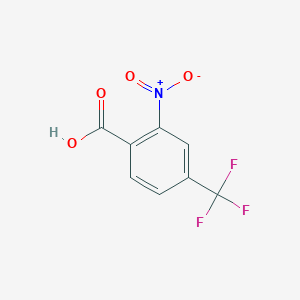
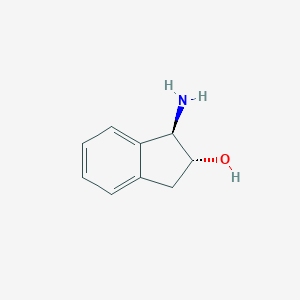
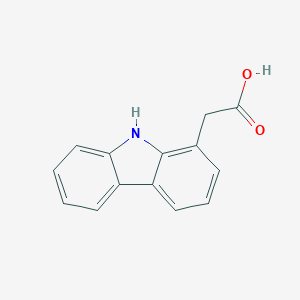
![Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate](/img/structure/B142250.png)
